molecular formula C4H2ClN3O B14845286 6-Chloro-1,2,4-triazine-5-carbaldehyde

6-Chloro-1,2,4-triazine-5-carbaldehyde

Cat. No.: B14845286
M. Wt: 143.53 g/mol
InChI Key: NTSFBDVJMMDBBG-UHFFFAOYSA-N
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Description

6-Chloro-1,2,4-triazine-5-carbaldehyde is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of a chloro group and an aldehyde group in the this compound structure makes it a versatile intermediate for the synthesis of various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1,2,4-triazine-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyanuric chloride with formamide, followed by chlorination. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the cyclization and chlorination processes .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1,2,4-triazine-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 6-Chloro-1,2,4-triazine-5-carbaldehyde is primarily related to its ability to undergo various chemical transformations. The aldehyde group can form covalent bonds with nucleophiles, while the chloro group can participate in substitution reactions. These properties make it a versatile intermediate in the synthesis of compounds with specific biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-1,2,4-triazine-5-carbaldehyde is unique due to the presence of both a chloro group and an aldehyde group, which allows it to participate in a wide range of chemical reactions.

Properties

Molecular Formula

C4H2ClN3O

Molecular Weight

143.53 g/mol

IUPAC Name

6-chloro-1,2,4-triazine-5-carbaldehyde

InChI

InChI=1S/C4H2ClN3O/c5-4-3(1-9)6-2-7-8-4/h1-2H

InChI Key

NTSFBDVJMMDBBG-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(N=N1)Cl)C=O

Origin of Product

United States

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